Methanesulfonic acid decyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

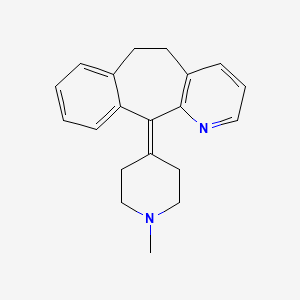

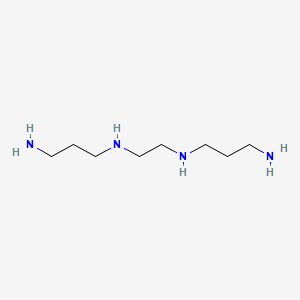

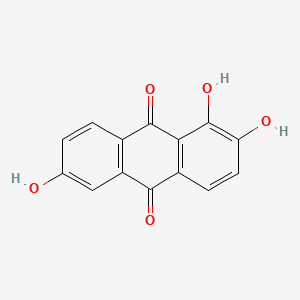

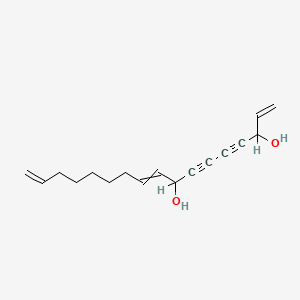

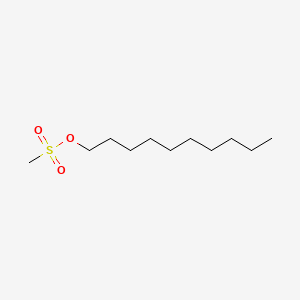

Methanesulfonic acid decyl ester, also known as Decyl methanesulfonate, is a chemical compound with the empirical formula C11H24O3S . It is a type of alkylsulfonic acid, which is a group of organic compounds that contain a sulfonic acid functional group (R−S(=O)2−OH) .

Synthesis Analysis

The synthesis of methanesulfonic acid, a related compound, has been achieved from only methane and oleum in an electrochemical reactor . At the boron-doped diamond anode, a species is formed which initiates the catalytic cycle where methane is selectively sulfonated to the product . This process is possible due to the in situ formation of an initiating species from the electrolyte at a boron-doped diamond anode .Molecular Structure Analysis

The molecular structure of Methanesulfonic acid decyl ester is represented by the empirical formula C11H24O3S . The molecular weight of the compound is 236.37 .Chemical Reactions Analysis

The direct sulfonation of methane to methanesulfonic acid was achieved in an electrochemical reactor without adding peroxide initiators . The synthesis proceeds only from oleum and methane . This is possible due to the in situ formation of an initiating species from the electrolyte at a boron-doped diamond anode .Physical And Chemical Properties Analysis

Methanesulfonic acid decyl ester is a liquid . It is hygroscopic in its concentrated form . Methanesulfonic acid can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid (H2SO4) .Aplicaciones Científicas De Investigación

Electrochemically Initiated Synthesis of Methanesulfonic Acid

Methanesulfonic acid decyl ester plays a crucial role in the electrochemically initiated synthesis of Methanesulfonic Acid . This process involves the direct sulfonation of methane to methanesulfonic acid in an electrochemical reactor without adding peroxide initiators . The synthesis proceeds only from oleum and methane .

Production of Methanesulfonic Acid (MSA)

Decyl methanesulfonate is used in a practical process for the production of methanesulfonic acid (MSA) from only two reactants: methane and sulfur trioxide . This process has achieved >99% selectivity and yield of MSA .

Alternative Pathways to Produce Methanol

The compound is also involved in research focusing on alternative pathways to produce methanol . Several direct oxidation methods, such as those on zeolites or oxidation to methyl esters, have been developed and optimized .

Industrial Chemical Processes

Due to its unique properties, MSA is already used in some processes, and the demand is expected to further increase in the near future . Some areas where MSA is already used include the electronics industry for electroplating, cleaning processes, metal recycling, or in ionic liquids for a number of other processes .

Pharmaceutical Applications

Methanesulfonic acid, which can be produced using decyl methanesulfonate, is used in the pharmaceutical industry . Its biodegradable and nonoxidizing properties make it an attractive agent for a variety of chemical reactions .

Electroplating Industry

In the electroplating industry, MSA is used for various processes . Its high chemical stability and splendid solubility of its salts make it an ideal agent for these applications .

Safety and Hazards

Methanesulfonic acid decyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methanesulfonic acid decyl ester, also known as decyl methanesulfonate, is a derivative of methanesulfonic acid (MSA). MSA is a strong acid and has been extensively utilized as a Brønsted acid catalyst for esterification or alkylation reactions . Therefore, the primary targets of decyl methanesulfonate are likely to be the reactants in these types of reactions.

Mode of Action

The mode of action of decyl methanesulfonate is likely to be similar to that of MSA. As a strong acid, it can donate a proton to a reactant in an esterification or alkylation reaction, thereby catalyzing the reaction . The exact interaction between decyl methanesulfonate and its targets would depend on the specific reaction conditions and reactants.

Biochemical Pathways

Decyl methanesulfonate, as a derivative of MSA, may affect similar biochemical pathways. MSA is known to be involved in various chemical reactions, including esterification, alkylation, and metal recovery . The exact pathways affected by decyl methanesulfonate would depend on the specific context in which it is used.

Result of Action

The result of decyl methanesulfonate’s action would be the catalysis of the chemical reactions it is involved in. This could include the formation of new compounds in esterification or alkylation reactions . The exact molecular and cellular effects would depend on the specific reactions and conditions.

Action Environment

The action of decyl methanesulfonate is likely to be influenced by various environmental factors. These could include the pH of the solution it is in, the presence of other substances, and the temperature and pressure conditions . These factors could affect the compound’s stability, reactivity, and efficacy.

Propiedades

IUPAC Name |

decyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHOUEDRPDQZBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.